1-Methyl-7-phenylpyrrolo[1,2-a]pyrimidin-2(1H)-one is a heterocyclic compound belonging to the pyrrolopyrimidine family. This compound features a unique fused ring structure, combining a pyrrole ring and a pyrimidine ring. The methyl group at the first position and the phenyl group at the seventh position are critical for defining its chemical properties and biological activities. This compound is of interest in various fields, including medicinal chemistry, due to its potential applications in drug discovery and development as well as its unique structural characteristics that may confer specific biological activities.
The synthesis of 1-Methyl-7-phenylpyrrolo[1,2-a]pyrimidin-2(1H)-one can be accomplished through several synthetic routes. A common method involves the cyclocondensation of 2-amino-1H-pyrrole-3-carbonitriles with aryl nitriles in the presence of a base such as potassium t-butoxide, typically carried out in boiling t-butanol. This reaction forms the desired pyrrolopyrimidine structure by facilitating the formation of the fused rings through a series of chemical transformations.
The synthetic process generally includes:
The optimization of reaction conditions is crucial for achieving high yields and purity, potentially utilizing advanced catalytic systems or continuous flow reactors to enhance synthesis efficiency.
The compound has been characterized using various spectroscopic methods, confirming its structure and purity. Specific analytical techniques include Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), which provide detailed information about functional groups and molecular weight.
1-Methyl-7-phenylpyrrolo[1,2-a]pyrimidin-2(1H)-one participates in several types of chemical reactions:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide to yield corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using lithium aluminum hydride or sodium borohydride, resulting in alcohols or amines.
Substitution: Electrophilic aromatic substitution can occur at the phenyl ring, allowing for the introduction of various functional groups such as nitro or bromo groups.
Common reagents and conditions for these reactions include:
The physical properties of 1-Methyl-7-phenylpyrrolo[1,2-a]pyrimidin-2(1H)-one include:
The compound exhibits moderate solubility in organic solvents due to its hydrophobic phenyl group, while the nitrogen-containing heterocyclic structure may impart some degree of polarity. Its reactivity profile allows it to participate in various organic transformations, making it versatile for further chemical modifications .
1-Methyl-7-phenylpyrrolo[1,2-a]pyrimidin-2(1H)-one has several notable applications:
Research continues into its biological activities and potential therapeutic applications, making it a significant compound within the field of medicinal chemistry .
Pyrrolo[1,2-a]pyrimidines represent a privileged class of nitrogen-bridged bicyclic heterocycles characterized by a fused pyrrole-pyrimidine ring system. This scaffold exhibits distinct electronic properties due to its 10-π-electron aromatic system, enabling diverse non-covalent interactions with biological targets. The planar geometry and hydrogen-bond acceptor/donor capabilities of the core facilitate binding to enzymatic pockets, while the C7 and N1 positions offer synthetic handles for rational drug design. These features underpin the scaffold’s versatility across therapeutic areas, including oncology, immunology, and infectious diseases [6] [9].
The exploration of pyrrolo[1,2-a]pyrimidines began with natural product isolation in the 1970s. Key milestones include:
Table 1: Evolution of Key Pyrrolo[1,2-a]pyrimidine Derivatives
Year | Compound | Biological Activity | Reference |
---|---|---|---|
1977 | Gephyrotoxin | nAChR antagonism | [6] |
1980s | 5a (8-Methoxyisoquinoline) | P388 leukemia (T/C 232% at 7.5 mg/kg) | [6] |
2010s | 1-Benzoyl-3-cyanoderivatives | Antiproliferative (IC50 = 34–83 nM) | [6] |
2022 | ARUK2001607 | PI5P4Kγ inhibition (Ki < 5 nM) | [2] |
N1-substitution critically modulates the metabolic stability, solubility, and brain exposure of pyrrolopyrimidines:
Table 2: Pharmacokinetic Impact of N1-Substitution
N1-Substituent | t1/2 (h) | CL (L/h/kg) | Oral Bioavailability (%) | logP | tPSA (Ų) |
---|---|---|---|---|---|
-H | 1.5 | 2.2 | 52 | 2.1 | 65 |
-CH3 | 2.8 | 1.4 | 80 | 2.8 | 55 |
-COCH3 | 3.1 | 0.9 | 45 | 3.2 | 70 |
C7-aryl groups dictate target engagement through steric and electronic complementarity:
Pyrrolopyrimidines show promise in addressing oncology resistance and immuno-oncology challenges:
Table 3: Therapeutic Applications of Key Derivatives
Therapeutic Area | Target | Compound | Potency | Unmet Need Addressed |
---|---|---|---|---|
Oncology (Leukemia) | PI5P4Kγ | ARUK2001607 | Ki < 5 nM | Autophagy dysregulation |
Oncology (Solid Tumors) | Tubulin | 7 | GI50 = 27 nM | Multidrug resistance |
Immunology | TLR4/COX-2 | 4b | IC50 = 3.1 µM | Cytokine storm suppression |
Infectious Diseases | FAD-hydroxylase | P7 | MIC = 1.2 µg/mL | Efflux pump resistance |
CAS No.:
CAS No.: 31373-65-6
CAS No.: 106717-30-0
CAS No.:
CAS No.: 8063-17-0